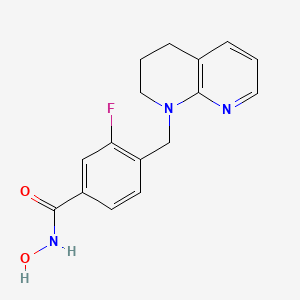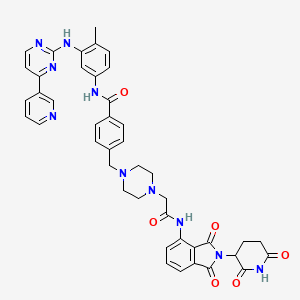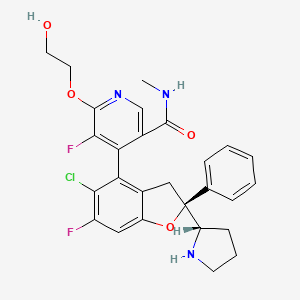
FAP Ligand 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fibroblast activation protein ligand 1 is a compound that targets the fibroblast activation protein, which is a membrane-bound serine protease. This protein is highly overexpressed in the stromal tissue of various cancers, making it a significant target for diagnostic and therapeutic applications in oncology .
Preparation Methods
Fibroblast activation protein ligand 1 can be synthesized using various methods. One approach involves the use of squaric acid-containing bifunctional chelators such as DOTA and DATA 5m. These chelators are coupled with a fibroblast activation protein-targeting moiety to create radiopharmaceuticals . The synthesis involves complexation with gallium-68, resulting in high radiochemical yields and stability . Industrial production methods may involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Fibroblast activation protein ligand 1 undergoes ligand substitution reactions, where one ligand in a complex is replaced by another. This forms a new complex that is more stable than the original one . Common reagents used in these reactions include concentrated hydrochloric acid and sodium hydroxide. The major products formed from these reactions depend on the specific ligands involved and the reaction conditions.
Scientific Research Applications
Fibroblast activation protein ligand 1 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, it is used for tumor imaging and therapy due to its high affinity for fibroblast activation protein, which is overexpressed in more than 90% of epithelial cancers . It is also used in positron emission tomography imaging to visualize various tumor types . Additionally, fibroblast activation protein ligand 1 is being explored for its potential in combination therapies, such as with immune checkpoint inhibitors, to enhance antitumor efficacy .
Mechanism of Action
Fibroblast activation protein ligand 1 exerts its effects by binding to the fibroblast activation protein on the surface of cancer-associated fibroblasts. This binding leads to the internalization of the ligand-protein complex, allowing for targeted delivery of therapeutic agents or imaging tracers . The molecular targets and pathways involved include the fibroblast activation protein itself and downstream signaling pathways that regulate tumor growth and progression .
Comparison with Similar Compounds
Fibroblast activation protein ligand 1 is unique due to its high affinity and selectivity for fibroblast activation protein. Similar compounds include FAPI-04, FAPI-46, and FAP-2286, which are also used for targeting fibroblast activation protein in cancer therapy . fibroblast activation protein ligand 1 stands out due to its enhanced tumor uptake and retention, making it a promising candidate for further clinical development .
Properties
Molecular Formula |
C15H17F2N5O2 |
|---|---|
Molecular Weight |
337.32 g/mol |
IUPAC Name |
2-(aminomethyl)-N-[(2S)-1-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-1-oxopropan-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H17F2N5O2/c1-9(14(24)22-8-15(16,17)5-12(22)7-19)21-13(23)10-2-3-20-11(4-10)6-18/h2-4,9,12H,5-6,8,18H2,1H3,(H,21,23)/t9-,12-/m0/s1 |
InChI Key |
RWXULCZIWCOLME-CABZTGNLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC(C[C@H]1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CN |
Canonical SMILES |
CC(C(=O)N1CC(CC1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-3-[3-[3-[5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B10861956.png)



![methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate](/img/structure/B10861990.png)
![(2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methyl-phenyl]-2-[(2-methylpropan-2-yl)oxy]ethanoic acid](/img/structure/B10862002.png)


![3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10862036.png)
![methyl {4-[5-(hydroxymethyl)-1H-imidazol-2-yl]butyl}carbamate](/img/structure/B10862041.png)
![(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10862047.png)

![(3S)-1-cyano-N-[1-[4-(pent-4-ynylcarbamoyl)phenyl]imidazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B10862056.png)
![4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B10862059.png)
